methyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano[3,2-c]pyridine derivative characterized by a fused bicyclic framework with a pyran ring and a pyridine moiety. Key structural features include:
- Substituents: A methyl ester at position 3, an amino group at position 2, a methyl group at position 7, and a pyridin-4-yl group at position 2.
- Functional groups: The 5-oxo group contributes to hydrogen-bonding interactions, while the pyridin-4-yl substituent may influence electronic properties and binding affinity in biological systems.
Properties
IUPAC Name |
methyl 2-amino-7-methyl-5-oxo-4-pyridin-4-yl-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-8-7-10-12(15(20)19-8)11(9-3-5-18-6-4-9)13(14(17)23-10)16(21)22-2/h3-7,11H,17H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEZNBUOSFVVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=NC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of various bioactive compounds.
Mode of Action
It’s known that similar compounds can undergo various transformations, including oxidations, aminations, halogenations, and cc-bond-formations such as alkenylations, alkynylations, and arylations.
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it might be involved in the protodeboronation of alkyl boronic esters, a process that has been used in the formal anti-Markovnikov alkene hydromethylation.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed in the body, metabolized, and then excreted.
Result of Action
Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds, pH levels, temperature, and light exposure could potentially affect its stability and activity.
Biological Activity
Methyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer and anti-inflammatory properties, synthesis methods, and structural characteristics that contribute to its biological efficacy.
Structural Characteristics
The compound features a complex bicyclic structure that includes:
- Pyridine and Pyran Rings : These fused rings enhance the compound's interaction with biological targets.
- Functional Groups : The presence of an amino group, carbonyl group, and ester group contributes to its reactivity and potential biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:
- HeLa Cells : Preliminary studies indicate significant inhibition of cell proliferation.
- Liver, Breast, Colon, and Lung Cancer Cell Lines : The compound has been assessed for its cytotoxic effects and showed promising results compared to standard drugs like doxorubicin.
The compound's mechanism of action may involve the inhibition of specific kinases such as EGFR and VEGFR-2, which are critical in cancer progression. For instance, derivatives of this compound have shown IC50 values as low as 0.15 µM against these targets, indicating strong inhibitory activity .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. The structural motifs within the molecule may facilitate interactions with inflammatory pathways, making it a candidate for further exploration in inflammatory disease models.
Synthesis Methods
The synthesis of methyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-y)-5,6-dihydro-[3,2-c]pyridine involves several multi-step organic reactions. Common methods include:
- Catalytic Hydrogenation : Enhances yield and purity.
- Microwave-Assisted Synthesis : Provides efficient reaction conditions for complex organic transformations.
These methods allow for the production of high-purity compounds suitable for biological testing.
Case Studies and Research Findings
A variety of studies have documented the biological activity of this compound:
- In Vitro Anticancer Activity :
- Molecular Docking Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-amino-7,7-dimethyl-5-oxo | Similar core structure; different substitution pattern | Contains additional methyl groups on the pyridine ring |
| Methyl 6-amino-4-isobutoxy-indole | Indole core instead of pyrano[3,2-c]pyridine | Different heterocyclic framework but shares amino functionalities |
The unique substitution pattern of methyl 2-amino-7-methyl-5-oxo allows it to participate in diverse biological interactions compared to structurally similar compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrano[3,2-c]pyridine derivatives exhibit structural diversity based on substituents at positions 4 and 5. Below is a comparative analysis of the target compound and its analogs:
Structural and Molecular Comparison
Key Observations:
Substituent Effects: The pyridin-4-yl group in the target compound contrasts with pyridin-3-ylmethyl in and 4-chlorophenyl in . Pyridinyl substituents enhance π-π stacking in biological targets, while chlorophenyl groups increase lipophilicity .
Functional Group Impact: The methyl ester in the target compound and may improve metabolic stability compared to the cyano group in and , which is electron-withdrawing and may alter reactivity .
Synthetic Accessibility: Compounds with simpler substituents (e.g., pyridin-4-yl) are synthesized via cyclocondensation of malononitrile or ethyl cyanoacetate with ketones, as described in . More complex analogs (e.g., ) require multi-step functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
